FG8119

Description

Structure

3D Structure

Properties

IUPAC Name |

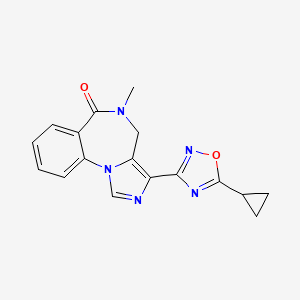

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIWCURGXWGKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147603 | |

| Record name | FG 8119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106447-61-4 | |

| Record name | FG 8119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG 8119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The FGF19 Signaling Axis: A Core Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options for advanced disease. A growing body of evidence has solidified the role of the Fibroblast Growth Factor 19 (FGF19) signaling pathway as a critical oncogenic driver in a subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4-β-Klotho signaling axis, its downstream effectors, and its multifaceted role in HCC pathogenesis. We present a synthesis of current quantitative data on the expression and activity of key pathway components, detailed methodologies for essential experimental protocols, and visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

The FGF19 signaling pathway, typically involved in the regulation of bile acid metabolism, is frequently dysregulated in hepatocellular carcinoma. The aberrant activation of this pathway, primarily through amplification of the FGF19 gene, leads to uncontrolled hepatocyte proliferation, survival, and invasion. FGF19, its cognate receptor FGFR4, and the co-receptor β-Klotho form a trimeric complex that initiates a cascade of downstream signaling events, positioning this axis as a promising target for novel therapeutic interventions in HCC. This guide will delve into the molecular intricacies of this pathway, offering a technical resource for professionals in the field.

The Core Signaling Pathway: FGF19-FGFR4-β-Klotho Axis

The canonical FGF19 signaling pathway is initiated by the binding of FGF19 to a complex formed by Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. β-Klotho is a single-pass transmembrane protein that is essential for the high-affinity interaction between FGF19 and FGFR4.[1] This interaction induces the dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains of FGFR4.

This activation of FGFR4 serves as a docking site for various adaptor proteins, most notably Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways.[2] These pathways are central to regulating cellular processes such as proliferation, survival, and differentiation. Furthermore, the FGF19-FGFR4 axis has been shown to activate other critical signaling pathways implicated in cancer, including the Wnt/β-catenin and STAT3 pathways, contributing to the multifaceted oncogenic role of FGF19 in HCC.[3][4]

Caption: The FGF19 signaling pathway in hepatocellular carcinoma.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the components and activity of the FGF19 signaling pathway in HCC.

Table 1: Expression of FGF19 Signaling Pathway Components in HCC

| Component | Method | Finding | Reference |

| FGF19 mRNA | qRT-PCR | Significantly higher in HCC tissues compared to noncancerous tissues (P = 0.015). | [5] |

| qRT-PCR | Significantly increased in HCC tissues (3.30 ± 1.82) vs. peritumoral tissues (2.25 ± 0.82, p = 0.025). | [3] | |

| FGF19 Protein | ELISA | Serum levels significantly higher in HCC patients (236.44 ± 40.94 pg/mL) vs. cirrhosis (125.63 ± 31.54 pg/mL) and healthy controls (69.60 ± 20.90 pg/mL). | [6] |

| ELISA | Median serum levels: HCC 214.5 pg/mL, chronic liver disease 100.1 pg/mL, controls 78.8 pg/mL. | [7][8] | |

| FGFR4 mRNA | qRT-PCR | Not significantly overexpressed in HCCs compared to noncancerous tissues (P = 0.055). | [5] |

| qRT-PCR | Significantly increased in HCC tissues (3.72 ± 2.34) vs. peritumoral tissues (3.00 ± 0.64, p = 0.043). | [3] | |

| FGFR4 Protein | Immunohistochemistry | Positive expression rate of 74.6% in HCC tumors vs. 57.1% in peritumoral liver tissues. | [9] |

| β-Klotho (KLB) mRNA | qRT-PCR | Frequently elevated in HCC tumors relative to matched non-tumor tissue. | [10][11] |

| β-Klotho (KLB) Protein | Immunohistochemistry | H-score lower in HCC (203.0 ± 8.58) vs. normal liver (264.4 ± 9.24) and cirrhotic liver (233.5 ± 13.04). | [12] |

| Immunohistochemistry | Significantly lower expression in HCC (52.7%) compared to adjacent noncancerous tissues (90.8%). | [13] |

Table 2: Functional Effects and Binding Affinity

| Parameter | Method | Finding | Reference |

| FGF19-FGFR4/KLB Binding Affinity (Kd) | Radio-iodinated FGF19 binding assay | Kd of 778 pM to a hepatocellular carcinoma cell line expressing FGFR4 and KLB. | [14] |

| Effect on Cell Proliferation | Recombinant FGF19 treatment | Increased proliferation of human HCC cell lines (P < 0.01). | [5] |

| FGF19 siRNA | Significantly inhibited proliferation in JHH7 cells (P < 0.01). | [5] | |

| Effect on Apoptosis | Recombinant FGF19 treatment | Inhibited apoptosis in human HCC cell lines (P < 0.01). | [5] |

| FGF19 siRNA | Increased apoptosis in JHH7 cells (P < 0.01). | [5] | |

| Effect on Cell Invasion | Recombinant FGF19 treatment | Increased invasion capabilities of human HCC cell lines (P < 0.01). | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to investigate the FGF19 signaling pathway in HCC.

Immunohistochemistry (IHC) for FGF19, FGFR4, and β-Klotho

Caption: A typical workflow for immunohistochemical staining.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) HCC and adjacent non-tumorous liver tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against FGF19, FGFR4, or β-Klotho at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using a 3,3'-diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.

-

Analysis: The staining intensity and the percentage of positive cells are evaluated under a light microscope. An H-score can be calculated by multiplying the intensity score (0-3) by the percentage of positive cells.

Western Blotting for FGFR4 and Downstream Signaling Proteins

-

Cell Lysis and Protein Quantification: HCC cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FGFR4, phospho-FRS2, phospho-ERK, phospho-AKT, or β-catenin overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for FGF19 and β-Klotho mRNA

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from HCC cell lines or tissues using a commercial RNA isolation kit. First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing cDNA, forward and reverse primers for the target gene (FGF19 or β-Klotho) and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.

-

Thermal Cycling: The reaction is carried out in a real-time PCR system with a typical thermal profile of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCC cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with varying concentrations of recombinant FGF19 or an FGF19/FGFR4 inhibitor for 24-72 hours.

-

MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

The FGF19-FGFR4 signaling pathway is a well-validated oncogenic driver in a significant subset of hepatocellular carcinoma. The overexpression of FGF19, often due to gene amplification, creates a dependency on this pathway for tumor cell proliferation and survival. This has led to the development of selective FGFR4 inhibitors, which have shown promising anti-tumor activity in preclinical and clinical settings.

Future research should focus on several key areas:

-

Biomarker Development: Refining biomarkers to accurately identify patients who will benefit most from FGFR4-targeted therapies. This may include not only FGF19 expression but also the status of downstream signaling components.

-

Combination Therapies: Investigating the efficacy of combining FGFR4 inhibitors with other targeted agents or immunotherapies to overcome potential resistance mechanisms.

-

Understanding Resistance: Elucidating the mechanisms of both intrinsic and acquired resistance to FGFR4 inhibition to develop strategies to circumvent them.

A thorough understanding of the technical aspects of the FGF19 signaling pathway, as outlined in this guide, is paramount for the continued development of effective therapies for hepatocellular carcinoma.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 3. Up-regulation of fibroblast growth factor 19 and its receptor associates with progression from fatty liver to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fibroblast growth factor 19 expression correlates with tumor progression and poorer prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of fibroblast growth factor 19 as a non-invasive serum marker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum fibroblast growth factor 19 serves as a potential novel biomarker for hepatocellular carcinoma | springermedizin.de [springermedizin.de]

- 8. Serum fibroblast growth factor 19 serves as a potential novel biomarker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGFR4 and TGF-β1 Expression in Hepatocellular Carcinoma: Correlation with Clinicopathological Features and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Klotho-beta overexpression as a novel target for suppressing proliferation and fibroblast growth factor receptor-4 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Klotho-beta overexpression as a novel target for suppressing proliferation and fibroblast growth factor receptor-4 signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gut.bmj.com [gut.bmj.com]

- 13. Clinicopathological and Prognostic Significance of Klotho and Estrogen Receptors Expression in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Specificity of Endocrine FGF19 and FGF21 to FGFR1 and FGFR4 in Complex with KLB - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fibroblast Growth Factor Receptor 4 (FGFR4) in the Progression of Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. The Fibroblast Growth Factor (FGF) signaling pathway, and specifically the FGF Receptor 4 (FGFR4), has emerged as a critical driver in the pathogenesis and progression of a subset of HCC. Aberrant activation of the FGF19-FGFR4 axis initiates a cascade of downstream signaling events that promote tumor cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth exploration of the multifaceted role of FGFR4 in liver cancer, detailing its signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and therapeutic targeting of FGFR4 in HCC.

Introduction: The FGF/FGFR Axis in Cancer

The Fibroblast Growth Factor (FGF) family and their corresponding receptors (FGFRs) are key regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family comprises four transmembrane receptor tyrosine kinases (FGFR1-4).[3] Dysregulation of FGF/FGFR signaling, through mechanisms such as gene amplification, activating mutations, or ligand overexpression, is a well-established oncogenic driver in a variety of human cancers.[4]

In the context of hepatocellular carcinoma, the FGF19-FGFR4 signaling axis has garnered significant attention.[5] FGF19, a hormone primarily produced in the gut, is the cognate ligand for FGFR4.[4] Under physiological conditions, this signaling pathway plays a role in bile acid metabolism.[6] However, in a significant subset of HCC patients, amplification of the FGF19 gene or overexpression of FGFR4 leads to constitutive activation of this pathway, driving tumorigenesis and conferring a poor prognosis.[3][5]

The FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor β-Klotho (KLB), triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event serves as a scaffold for the recruitment of adaptor proteins, initiating a complex network of downstream signaling cascades.

Key Downstream Signaling Cascades

The primary signaling pathways activated downstream of FGFR4 in HCC include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway in cell proliferation and survival.[3] Activation of FGFR4 leads to the recruitment of FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2), which in turn activates the RAS-RAF-MEK-ERK cascade.[2][3]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[3] Similar to the MAPK pathway, its activation is often mediated through FRS2.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is implicated in cell survival and proliferation. FGF19 has been shown to mediate cell escape from death by increasing the expression and phosphorylation of STAT3.[1]

-

GSK3β/β-catenin Pathway: This pathway is involved in cell proliferation and epithelial-mesenchymal transition (EMT). FGF19 promotes EMT in HCC cells by modulating the GSK3β/β-catenin signaling cascade.[7]

Quantitative Data on FGFR4 in Liver Cancer

The following tables summarize key quantitative data regarding the expression of FGFR4 and its ligand FGF19, as well as the impact of their inhibition in hepatocellular carcinoma.

Table 1: Expression and Gene Amplification of FGFR4 and FGF19 in HCC

| Parameter | Finding | Reference(s) |

| FGFR4 mRNA Expression | Increased in approximately one-third of HCC patients. | [4] |

| Overexpressed in up to 50% of HCC tissues. | [3][8] | |

| Positive expression in 74.6% of tumors vs. 57.1% in peritumoral tissues. | [9] | |

| FGFR4 Protein Expression | Significantly higher in early-stage HCCs compared to advanced stages. | [8] |

| FGF19 Gene Amplification | Detected in ~7% to 20% of HCC cases. | [10][11] |

| FGF19 mRNA Expression | Significantly overexpressed in HCCs compared to noncancerous liver tissue. | [7][12] |

| Expression in almost 48% of resected HCCs. | [3] | |

| Serum FGF19 Levels | Median of 214.5 pg/mL in HCC patients vs. 100.1 pg/mL in chronic liver disease and 78.8 pg/mL in controls. | [5][13] |

Table 2: Effects of FGFR4 Inhibition on HCC Cells

| Experimental Approach | Effect | Reference(s) |

| siRNA-mediated FGFR4 silencing | Significantly inhibited proliferation and increased apoptosis in JHH7 cells. | [12] |

| Decreased pFRS2 levels and reduced cell viability due to apoptosis induction in HuH-7 and Hep3B cells. | [8] | |

| FGFR4 Inhibitor (PD173074) | Exquisitely blocked proliferation of HuH7 cells (high FGFR4 expression). | [14] |

| FGFR4 Inhibitor (BLU-554) | Required concentrations at least 25-fold higher than for FGFR4 inhibition to induce anticancer activity in some HCC cell lines. | [15] |

| FGFR4 Inhibitor (FGF401) | IC50 exhibited at least 1000-fold potency for inhibiting FGFR4 kinase activity compared to other FGFRs. | [16] |

| FGFR4 Inhibitors (MFCD00832235 and MFCD00204244) | Inhibited growth of HepG2 cells with IC50 values of 47.42 ± 12.93 µM and 77.83 ± 19.17 µM, respectively. | [6] |

| Anti-FGFR4 Monoclonal Antibody (LD1) | Inhibited tumor growth in a HUH7 xenograft model by 96%. | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FGFR4 in liver cancer.

Immunohistochemistry (IHC) for FGFR4 in Liver Tissue

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in Histoclear II (3 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 90% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Wash with distilled water (1 x 5 minutes).[18]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in 10mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[18]

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Antibody Incubation:

-

Incubate with a primary antibody against FGFR4 diluted in blocking buffer overnight at 4°C.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[18]

-

Wash with PBS (3 x 5 minutes).

-

-

Signal Detection and Visualization:

-

Counterstaining and Mounting:

Western Blot for FGFR4 and Downstream Signaling Proteins

Protocol:

-

Protein Extraction:

-

Lyse HCC cells or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.[19]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against FGFR4, phospho-FGFR, ERK, phospho-ERK, AKT, phospho-AKT, etc., overnight at 4°C.[20][21]

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Protocol:

-

Cell Seeding:

-

Treatment:

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, shake for 2 minutes, and measure luminescence.[2]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.[22]

-

In Vivo Xenograft Model for Liver Cancer

Protocol:

-

Cell Preparation:

-

Culture human HCC cells (e.g., HUH7, Hep3B) to 70-80% confluency.

-

Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.

-

-

Tumor Implantation:

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).[17]

-

Alternatively, for an orthotopic model, inject cells directly into the liver.

-

-

Tumor Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[17]

-

Administer the FGFR4 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage, weekly intraperitoneal injection).[17]

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until the study endpoint (e.g., predetermined tumor volume, signs of morbidity).

-

Euthanize mice, excise tumors, and measure their final weight and volume.

-

Process tumor tissue for further analysis, such as immunohistochemistry and western blotting, to assess target engagement and downstream effects.[17]

-

Clinical Relevance and Therapeutic Targeting of FGFR4

The compelling preclinical data have positioned the FGF19-FGFR4 axis as a promising therapeutic target in HCC.[5] Several selective FGFR4 inhibitors have been developed and are in various stages of clinical investigation.[16] The identification of patients most likely to respond to FGFR4-targeted therapies, primarily those with FGF19 amplification or overexpression, is a key area of ongoing research.[23]

Challenges in the clinical development of FGFR4 inhibitors include potential on-target toxicities, such as alterations in bile acid metabolism, and the emergence of resistance mechanisms.[15] Combination therapies, for instance, with inhibitors of other signaling pathways or with immune checkpoint inhibitors, are being explored to enhance efficacy and overcome resistance.

Conclusion and Future Directions

FGFR4 is a validated oncogenic driver in a significant subset of hepatocellular carcinomas. Its aberrant activation through the FGF19-FGFR4 axis promotes multiple hallmarks of cancer, making it an attractive target for therapeutic intervention. The continued development of selective FGFR4 inhibitors, coupled with robust biomarker strategies to identify responsive patient populations, holds promise for improving the treatment landscape for HCC. Future research should focus on elucidating mechanisms of resistance to FGFR4 inhibition and exploring rational combination therapies to achieve more durable clinical responses. This technical guide provides a foundational resource for researchers and clinicians working to translate our understanding of FGFR4 biology into meaningful clinical benefits for patients with liver cancer.

References

- 1. Up-regulation of fibroblast growth factor 19 and its receptor associates with progression from fatty liver to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum fibroblast growth factor 19 serves as a potential novel biomarker for hepatocellular carcinoma | springermedizin.de [springermedizin.de]

- 6. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of FGF signaling in hepatocellular carcinoma - Zheng - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. FGFR4 and TGF-β1 Expression in Hepatocellular Carcinoma: Correlation with Clinicopathological Features and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast growth factor 19 expression correlates with tumor progression and poorer prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum fibroblast growth factor 19 serves as a potential novel biomarker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fibroblast growth factor receptor 4 regulates proliferation, anti-apoptosis and alpha-fetoprotein secretion during hepatocellular carcinoma progression and represents a potential target for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | MDPI [mdpi.com]

- 17. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. FGFR4 and EZH2 inhibitors synergistically induce hepatocellular carcinoma apoptosis via repressing YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of FGF19-Based Peptides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibroblast growth factor 19 (FGF19) is an endocrine hormone that plays a pivotal role in regulating bile acid, glucose, and lipid metabolism.[1][2] Synthesized in the ileum in response to postprandial bile acid absorption, FGF19 acts primarily on the liver to maintain metabolic homeostasis.[3][4] Its unique mechanism, centered around the activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-receptor β-Klotho (KLB), has made it a compelling target for therapeutic intervention in metabolic and cholestatic diseases, such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[5][6] However, the native hormone's mitogenic activity has raised concerns about its long-term safety, leading to the development of engineered FGF19-based peptides that retain metabolic benefits while minimizing proliferative effects.[5][7] This guide provides an in-depth examination of the molecular mechanisms of FGF19 and its analogues, detailing the signaling cascades, regulatory effects on gene expression, and key experimental methodologies used in their study.

The Core Signaling Axis: FGF19, β-Klotho, and FGFR4

FGF19 functions as an endocrine factor, traveling from the gut to the liver via the portal circulation.[3] Unlike canonical FGFs, FGF19's ability to activate its primary receptor, FGFR4, is critically dependent on the presence of the single-pass transmembrane co-receptor, β-Klotho (KLB).[8][9]

-

Complex Formation: KLB forms a 1:1 heterodimeric complex with FGFR4 on the hepatocyte surface.[8] This complex formation dramatically increases the binding affinity of FGF19 for FGFR4.[8][10] The C-terminal region of FGF19 is essential for its interaction with KLB, while the N-terminal region is crucial for FGFR binding.[11]

-

Receptor Activation: The binding of FGF19 to the FGFR4/KLB complex induces dimerization of the receptor, leading to a conformational change in the intracellular domain.[8] This triggers the autophosphorylation of specific tyrosine residues within the receptor's kinase domain, creating docking sites for downstream signaling molecules.[12]

Downstream Signaling Pathways

The activated FGFR4/KLB complex initiates a cascade of intracellular signaling events that mediate the pleiotropic effects of FGF19. The primary pathways implicated include the MAPK/ERK and JNK pathways.[13][14]

-

MAPK/ERK Pathway: This is a major pathway mediating FGF19's inhibition of bile acid synthesis.[13] Receptor activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13][14] This cascade is crucial for the subsequent transcriptional repression of key genes in the bile acid synthesis pathway.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also activated by FGF19 signaling.[14] Some studies suggest that JNK activation may cooperate with other factors to regulate gene expression.[13]

-

Other Pathways: In different contexts, particularly in cancer, FGF19-FGFR4 signaling has been shown to activate other pathways, including PI3K-AKT and JAK-STAT, which are primarily associated with cell proliferation and survival.[8][12][15] Engineered FGF19 analogues are designed to selectively activate metabolic pathways (like ERK) while avoiding these mitogenic pathways.[7]

Regulation of Bile Acid Homeostasis

A primary physiological function of FGF19 is the potent feedback inhibition of bile acid synthesis in the liver.[3][5] This is achieved through the transcriptional repression of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][13][16]

The mechanism of CYP7A1 repression is complex:

-

FGF19 Signal Transduction: Hepatic FGF19 signaling via the ERK1/2 pathway is initiated.[13]

-

Transcriptional Repression: The downstream signal leads to the repression of CYP7A1 transcription. The precise transcription factors involved are still under investigation, but studies point to a mechanism that may or may not involve the Small Heterodimer Partner (SHP).

-

SHP-Dependent View: Some evidence suggests that FGF19 requires SHP to efficiently repress CYP7A1.[17][18] In this model, FGF19 signaling stimulates the recruitment of factors to the SHP complex, which then represses the activity of nuclear receptors like Liver Receptor Homolog-1 (LRH-1) that are essential for CYP7A1 transcription.[17][19]

-

SHP-Independent View: Other studies have demonstrated that FGF19 can strongly repress CYP7A1 mRNA levels without significantly altering SHP mRNA levels.[13] Furthermore, siRNA knockdown of SHP did not abrogate the inhibitory effect of FGF19 on CYP7A1 in human hepatocytes, suggesting a direct ERK1/2-mediated pathway independent of SHP.[13]

-

This tight regulation prevents the accumulation of cytotoxic levels of bile acids in the liver.[4][13]

Broader Metabolic Effects

Beyond bile acid regulation, FGF19 exerts beneficial effects on glucose, lipid, and energy metabolism, often in an insulin-independent manner.[11][20]

-

Glucose Metabolism: FGF19 suppresses hepatic gluconeogenesis by repressing key regulatory proteins like CREB and PGC-1α.[3][11] It also promotes glycogen synthesis by inactivating glycogen synthase kinase-3 (GSK3).[2][11]

-

Lipid Metabolism: FGF19 can inhibit fatty acid synthesis by suppressing the transcription factor SREBP-1c.[14] Engineered FGF19 analogues have been shown to significantly reduce liver fat content in patients with NASH.[21][22]

-

Energy Expenditure: Overexpression of FGF19 in animal models leads to increased energy expenditure and reduced fat mass, protecting against diet-induced obesity and diabetes.[14]

Engineered FGF19-Based Peptides

While therapeutically promising, chronic administration of native FGF19 has been linked to the development of hepatocellular carcinoma (HCC) in mice, an effect attributed to the activation of proliferative signaling pathways via FGFR4.[5] This has driven the development of non-tumorigenic FGF19 analogues, such as Aldafermin (NGM282).[7][23]

These engineered peptides are modified, often in the β8–β9 loop region, to separate the metabolic activities from the mitogenic ones.[7] They retain the ability to bind the FGFR4/KLB complex and repress CYP7A1 but do not stimulate hepatocyte proliferation.[7][24] Clinical trials have shown that these analogues can significantly reduce liver fat, improve markers of liver injury, and show trends toward fibrosis improvement in NASH patients.[21][22][25] A common on-target side effect is an increase in LDL cholesterol, a consequence of reduced bile acid synthesis from cholesterol, which can be managed with statins.[9][26]

Quantitative Data Summary

Table 1: Binding Affinity of FGF Peptides to FGFR/KLB Complexes

| Ligand | Receptor Complex | Binding Affinity (nM) | Reference |

| FGF19 | FGFR1c/KLB | 1.12 | [27] |

| FGF19 | FGFR4/KLB | 0.76 | [27] |

| FGF21 | FGFR1c/KLB | 0.47 | [27] |

| FGF21 | FGFR4/KLB | >1000 (Negligible) | [27][28] |

| FGF19, A194 (analog) | FGFR1c/KLB | 0.28 | [27] |

| FGF19, A194 (analog) | FGFR4/KLB | 0.81 | [27] |

Binding affinity was analyzed using AlphaScreen technology.

Table 2: Effect of FGF19 on Gene Expression in Primary Human Hepatocytes

| Treatment | Target Gene | Relative mRNA Expression (% of Control) | Reference |

| FGF19 (40 ng/mL) for 24h | CYP7A1 | ~20% | [29] |

| FGF19 (100 ng/mL) for 24h | CYP7A1 | ~15% | [29] |

| FGF19 (40 ng/mL) for 24h | SHP | No significant change | [29][30] |

Data are derived from published graphical representations and represent approximate values.

Table 3: Key Phase 2 Clinical Trial Results for Aldafermin (FGF19 Analog) in NASH

| Outcome | Aldafermin (1 mg, 24 weeks) | Placebo | P-value | Reference |

| Change in Absolute Liver Fat Content | -7.7% | -2.7% | 0.002 | [21] |

| Fibrosis Improvement (≥1 stage) | 38% of patients | 18% of patients | 0.10 | [21] |

| NASH Resolution (no worsening fibrosis) | 24% of patients | 9% of patients | 0.20 | [21] |

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK1/2 and Phospho-JNK

This protocol details the immunodetection of phosphorylated ERK and JNK in cell lysates following treatment with an FGF19-based peptide.

1. Cell Culture and Treatment:

-

Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) to 80-90% confluency.

-

Serum-starve the cells overnight in a serum-free medium to reduce basal kinase activity.

-

Treat cells with the desired concentrations of FGF19 peptide or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

2. Protein Lysate Preparation:

-

Immediately after treatment, place the culture plate on ice and aspirate the medium.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[31]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[31]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[32]

-

Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay.[32]

3. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes to denature the proteins.[31]

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[32]

-

Perform electrophoresis to separate proteins by size.[33]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[32]

4. Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[32]

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) or phosphorylated ERK (p-ERK) overnight at 4°C, diluted in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.[32]

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

5. Data Analysis:

-

To normalize the data, the membrane should be stripped and re-probed for total JNK, total ERK, and a loading control like β-actin.[33][34]

-

Quantify the band intensities using densitometry software. The level of phosphorylated protein is expressed as a ratio to the total amount of that protein.

Protocol 2: Quantitative Real-Time PCR (qPCR) for CYP7A1 Expression

This protocol outlines the measurement of CYP7A1 mRNA levels in response to FGF19 treatment.

1. Cell Treatment and RNA Isolation:

-

Treat primary human hepatocytes or a suitable cell line with FGF19 peptide for a longer duration (e.g., 6, 12, or 24 hours) to observe changes in gene expression.[29]

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Real-Time qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP7A1 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of CYP7A1 using the ΔΔCt method, normalizing the Ct value of CYP7A1 to the Ct value of the housekeeping gene.

-

Express the results as a fold change relative to the vehicle-treated control group.

Protocol 3: Measurement of Serum Bile Acids

This protocol describes common methods for quantifying total or individual bile acids in serum.

1. Sample Preparation:

-

Collect blood samples from subjects, preferably after fasting.[35]

-

Separate serum by centrifugation.

-

For liquid chromatography-mass spectrometry (LC-MS/MS), perform a protein precipitation step by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove proteins. The supernatant is then used for analysis.

2. Analytical Methods:

-

Enzymatic Assay (Total Bile Acids): This is a common clinical method.[36] It utilizes the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the oxidation of bile acids. The accompanying reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm, which is proportional to the total bile acid concentration.[36]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for quantifying individual conjugated and unconjugated bile acids.[24]

-

Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system, typically with a reverse-phase C18 column, to separate the different bile acid species.[24]

-

Mass Spectrometry: The separated bile acids are ionized (usually by electrospray ionization) and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, providing high specificity and sensitivity for each individual bile acid and its internal standard.[24]

-

3. Data Analysis:

-

For enzymatic assays, a standard curve is used to calculate the total bile acid concentration.

-

For LC-MS/MS, the concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

References

- 1. What are FGF19 modulators and how do they work? [synapse.patsnap.com]

- 2. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Frontiers | FGF19 and FGF21 for the Treatment of NASH—Two Sides of the Same Coin? Differential and Overlapping Effects of FGF19 and FGF21 From Mice to Human [frontiersin.org]

- 5. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oipub.com [oipub.com]

- 7. sochob.cl [sochob.cl]

- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF19 and FGF21: In NASH we trust - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Developmental regulation of the gut-liver (FGF19-CYP7A1) axis in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A postprandial FGF19‐SHP‐LSD1 regulatory axis mediates epigenetic repression of hepatic autophagy | The EMBO Journal [link.springer.com]

- 19. researchgate.net [researchgate.net]

- 20. phoenixpeptide.com [phoenixpeptide.com]

- 21. Efficacy and Safety of Aldafermin, an Engineered FGF19 Analog, in a Randomized, Double-Blind, Placebo-Controlled Trial of Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic FGF19 promotes HDL biogenesis and transhepatic cholesterol efflux to prevent atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 27. Molecular elements in FGF19 and FGF21 defining KLB/FGFR activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential specificity of endocrine FGF19 and FGF21 to FGFR1 and FGFR4 in complex with KLB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. southtees.nhs.uk [southtees.nhs.uk]

- 36. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

Discovery and Characterization of FGF19 Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with pleiotropic effects on metabolism, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH). A key member of the gut-liver axis, FGF19 regulates bile acid, glucose, and lipid metabolism.[1][2] However, the therapeutic development of native FGF19 has been hampered by its mitogenic activity, which has been linked to an increased risk of hepatocellular carcinoma (HCC).[3] This has led to the development of engineered FGF19 variants designed to retain the beneficial metabolic effects while minimizing or eliminating tumorigenic potential. This technical guide provides an in-depth overview of the discovery and characterization of key FGF19 variants, with a focus on Aldafermin (also known as NGM282 or M70) and M52.

FGF19 Biology and Signaling

FGF19 is secreted from the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids.[2] It then travels to the liver, where it binds to a receptor complex consisting of a Fibroblast Growth Factor Receptor (FGFR), primarily FGFR4, and the co-receptor β-Klotho (KLB).[2] This binding event triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] Beyond its role in bile acid homeostasis, FGF19 also influences glucose and lipid metabolism.[3]

The signaling pathways activated by FGF19 are crucial to both its metabolic and mitogenic effects. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the STAT3 pathway.[4] The activation of the ERK pathway is associated with metabolic regulation, while the STAT3 pathway has been implicated in the proliferative and tumorigenic effects of FGF19.[3][4]

Engineered FGF19 Variants: Decoupling Metabolism from Mitogenesis

The primary goal in engineering FGF19 variants has been to separate its metabolic benefits from its cancer-promoting activities. This has been achieved by modifying the N-terminal region of the FGF19 protein, which is critical for receptor interaction and signaling modulation.[5]

Aldafermin (NGM282/M70): This variant was engineered with a 5-amino acid deletion and three amino acid substitutions in the N-terminus.[5] These modifications are designed to bias FGFR4 signaling, retaining the potent suppression of CYP7A1 while failing to activate the STAT3 pathway, which is linked to hepatocarcinogenesis.[3][5]

M52: Similar to Aldafermin, M52 is another non-tumorigenic variant of FGF19. It has been shown to retain the ability to regulate bile acid synthesis without promoting liver tumor formation in preclinical models.[6]

Data Presentation: Quantitative Comparison of FGF19 and Variants

The following tables summarize the available quantitative data comparing the activity of wild-type FGF19 with its engineered variants.

Table 1: Receptor Binding Affinity

| Ligand | Receptor Complex | Binding Affinity (Kd) | Reference |

| FGF19 | FGFR1-KLB | 303 pM | [1] |

| FGF19 | FGFR4-KLB | 778 pM | [1] |

| Aldafermin (NGM282) | FGFR4-KLB | Not explicitly reported | - |

| M52 | Not specified | Not explicitly reported | - |

Table 2: In Vitro Signaling Potency

| Ligand | Assay | Cell Line | Potency (EC50) | Reference |

| FGF19 | ERK Phosphorylation | Not specified | Not explicitly reported | - |

| Aldafermin (NGM282) | ERK Phosphorylation | Not specified | Not explicitly reported | - |

| M52 | Not specified | Not specified | Not explicitly reported | - |

Note: While direct EC50 values are not consistently reported, studies indicate comparable potency of variants in activating metabolic pathways like ERK phosphorylation.

Table 3: Preclinical In Vivo Efficacy (Mouse Models)

| Variant | Model | Key Finding | Quantitative Data | Reference |

| M70 (NGM282) | db/db mice | No tumor formation | 0 tumors/liver vs. FGF19-induced tumors | [7][8] |

| M70 (NGM282) | Cholestasis models | Protection from liver injury | Significant reduction in markers of liver damage | [7] |

| M52 | db/db mice | No tumorigenic activity | No increase in tumors per liver or liver weight | [6] |

Table 4: Clinical Trial Efficacy of Aldafermin (NGM282) in NASH

| Endpoint | Dose | Duration | Result | p-value | Reference |

| Fibrosis Improvement (≥1 stage, no worsening of NASH) | 1 mg | 24 weeks | 38% vs. 18% (placebo) | 0.10 | [9] |

| NASH Resolution (no worsening of fibrosis) | 1 mg | 24 weeks | 24% vs. 9% (placebo) | 0.20 | [9] |

| Liver Fat Content Reduction (absolute) | 1 mg | 24 weeks | -7.7% vs. -2.7% (placebo) | 0.002 | [9] |

| Liver Fat Content Reduction (absolute) | 3 mg | 12 weeks | -10.0% (relative risk vs. placebo) | <0.0001 | [7] |

| Liver Fat Content Reduction (absolute) | 6 mg | 12 weeks | -11.4% (relative risk vs. placebo) | <0.0001 | [7] |

| ALT Reduction | 3 mg | 12 weeks | Significant reduction | <0.0001 | [7] |

| AST Reduction | 3 mg | 12 weeks | Significant reduction | <0.0001 | [7] |

| ELF Score Change from Baseline | 3 mg | 48 weeks | -0.5 vs. placebo | <0.001 | [10] |

| Pro-C3 Reduction | 3 mg | 48 weeks | -60% vs. placebo | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of FGF19 variants.

Receptor-Ligand Binding Affinity: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of FGF19 variants to FGFR/β-Klotho complexes.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human FGFR ectodomains (e.g., FGFR4)

-

Recombinant human β-Klotho

-

Recombinant FGF19 and variants

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

-

Immobilize the FGFR/β-Klotho complex by injecting a solution of the proteins in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The β-Klotho can be co-immobilized or captured on an anti-tag antibody-coated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the FGF19 variant (analyte) in running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Inject each concentration of the analyte over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

-

Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro Signaling: ERK Phosphorylation Assay

Objective: To assess the potency of FGF19 variants in activating the downstream MAPK/ERK signaling pathway.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or other relevant cell line (e.g., 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

FGF19 and variants

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Stimulation:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Prepare serial dilutions of FGF19 and its variants.

-

Treat the cells with the different concentrations of FGF variants for a short period (e.g., 15-30 minutes) at 37°C. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Normalize the protein lysates and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against t-ERK to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Calculate the ratio of p-ERK to t-ERK for each sample.

-

Plot the p-ERK/t-ERK ratio against the log of the FGF variant concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo Efficacy: Studies in db/db Mice

Objective: To evaluate the metabolic effects and tumorigenic potential of FGF19 variants in a diabetic and obese mouse model.

Materials:

-

Male db/db mice (and db/+ lean controls)

-

FGF19 and variants

-

Vehicle control (e.g., saline)

-

Osmotic mini-pumps for continuous infusion

-

Blood glucose meter and strips

-

ELISA kits for insulin and other biomarkers

-

Equipment for tissue collection and processing (histology)

-

BrdU for proliferation studies

Protocol:

-

Animal Acclimation and Grouping:

-

Acclimate the mice to the housing conditions for at least one week.

-

Randomize the mice into treatment groups based on body weight and blood glucose levels.

-

-

Treatment Administration:

-

Administer the FGF19 variants or vehicle via daily subcutaneous injections or continuous infusion using osmotic mini-pumps for a specified duration (e.g., 2-4 weeks for metabolic studies, longer for tumorigenicity studies).

-

-

Metabolic Monitoring:

-

Monitor body weight and food intake regularly.

-

Measure blood glucose levels at regular intervals.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

-

Collect blood samples for measurement of serum insulin, triglycerides, cholesterol, and other relevant biomarkers.

-

-

Tumorigenicity Assessment (Long-term studies):

-

At the end of the study, euthanize the mice and perform a gross examination of the liver for any visible tumors.

-

Collect the liver and other relevant tissues, weigh them, and fix them in formalin for histological analysis.

-

Perform H&E staining and immunohistochemistry for proliferation markers (e.g., Ki-67, BrdU) and tumor markers.

-

-

Data Analysis:

-

Analyze the changes in metabolic parameters between the treatment groups and the control group using appropriate statistical tests.

-

Quantify the number and size of liver tumors and the extent of cell proliferation in the different treatment groups.

-

Mandatory Visualizations

FGF19 Signaling Pathway

Caption: FGF19 signaling pathway leading to metabolic and mitogenic effects.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of FGF19 variants.

Conclusion

The discovery and characterization of FGF19 variants represent a significant advancement in the development of therapeutics for metabolic diseases. By engineering molecules that retain the beneficial metabolic activities of FGF19 while mitigating its tumorigenic potential, researchers have opened new avenues for treating conditions like NASH. This technical guide provides a comprehensive overview of the key FGF19 variants, the experimental approaches used to characterize them, and the quantitative data that support their development. As research in this field continues, a deeper understanding of the structure-function relationships of FGF19 and its receptors will undoubtedly lead to the design of even more refined and effective therapies.

References

- 1. FGF19-induced Hepatocyte Proliferation Is Mediated through FGFR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Fundamentals of FGF19 & FGF21 action in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Specificity of Endocrine FGF19 and FGF21 to FGFR1 and FGFR4 in Complex with KLB | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. A nontumorigenic variant of FGF19 treats cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Deep Dive into FGF19 Function: An In-depth Technical Guide to In Vivo and In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Growth Factor 19 (FGF19) has emerged as a critical endocrine factor with pleiotropic effects on metabolism, making it a highly attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). Synthesized in the ileum in response to bile acids, FGF19 orchestrates a complex network of signaling events that regulate bile acid homeostasis, glucose and lipid metabolism, and energy expenditure.[1][2][3][4] This technical guide provides a comprehensive overview of the key in vivo and in vitro models used to elucidate the multifaceted functions of FGF19, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers in this dynamic field.

In Vivo Models of FGF19 Function

Animal models have been instrumental in dissecting the physiological roles of FGF19. These models primarily include transgenic mice with altered FGF19 expression and the administration of recombinant FGF19 to disease models.

Transgenic Mouse Models

FGF19 Overexpressing Mice:

Transgenic mice engineered to overexpress human FGF19 have provided foundational insights into its metabolic benefits. These mice exhibit a lean phenotype with reduced adiposity and resistance to diet-induced obesity and diabetes.[5][6] A key finding in these models is an increase in metabolic rate and energy expenditure.[5][6] Despite higher food intake in some cases, these animals display lower serum levels of glucose, insulin, triglycerides, and cholesterol.[1] However, it is crucial to note that chronic overexpression of FGF19 has been associated with the development of hepatocellular carcinoma (HCC) in mice, highlighting the proliferative potential of this growth factor.[7]

FGF15 Knockout (KO) Mice:

The mouse ortholog of human FGF19 is FGF15. FGF15 knockout mice have been pivotal in understanding the role of the endogenous FGF15/19 signaling axis. While specific quantitative data from these models is less frequently detailed in general reviews, they have been essential in confirming the role of FGF15 in regulating bile acid synthesis.

Administration of Recombinant FGF19

The administration of recombinant FGF19 to various mouse models of metabolic disease has further solidified its therapeutic potential.

Diet-Induced Obese (DIO) Mice:

Treatment of mice on a high-fat diet with recombinant FGF19 leads to significant weight loss, primarily due to a reduction in fat mass.[1] This is accompanied by an increased metabolic rate and a lower respiratory quotient, indicating a shift towards lipid oxidation.[1] Furthermore, FGF19 treatment in these animals improves glucose tolerance and reduces serum insulin, triglyceride, and cholesterol levels.[1]

Leptin-Deficient (ob/ob) Mice:

In genetically obese ob/ob mice, FGF19 administration also results in reduced weight gain and a marked improvement in glucose tolerance.[1][8] These studies demonstrate that the beneficial effects of FGF19 are not dependent on a functional leptin signaling pathway.

Quantitative Data from In Vivo Studies

| Model System | Intervention | Key Quantitative Outcomes | Reference(s) |

| Wild-type mice | Acute FGF19 treatment | ~30% increase in hepatic glycogen content | [1] |

| FGF19 Transgenic Mice | Chronic FGF19 overexpression | Significantly reduced fat mass; Increased brown adipose tissue mass | [5] |

| FGF19 Transgenic Mice (10-12 months) | Chronic FGF19 overexpression | 53% overall frequency of hepatocellular carcinoma | [7] |

| High-Fat Diet-Induced Obese Mice | Recombinant FGF19 for 7 days | Increased metabolic rate, diminished respiratory quotient, body weight loss | [1] |

| Leptin-Deficient (ob/ob) Mice | Recombinant FGF19 treatment | Reduced weight gain, marked reduction in glucose excursion during GTT | [1] |

In Vitro Models of FGF19 Function

Cell-based assays are indispensable for dissecting the molecular mechanisms underlying FGF19's diverse effects at the cellular level.

Hepatocyte Models:

Primary hepatocytes and hepatocyte-derived cell lines are crucial for studying FGF19's role in regulating bile acid synthesis and glucose and lipid metabolism. In vitro treatment of rat hepatocytes with FGF19 has been shown to reduce the expression of key lipogenic enzymes, such as fatty acid synthase (Fas), stearoyl-CoA desaturase-1 (Scd1), and acetyl-CoA carboxylase 2 (Acc2).[1] This leads to reduced lipogenesis and increased fatty acid oxidation.[1]

Adipocyte Models:

The 3T3-L1 adipocyte cell line is a widely used model to investigate the direct effects of FGF19 on fat cells. Studies have shown that FGF19 can activate the FGFR1-β-Klotho complex in these cells, leading to increased glucose uptake.[1][9]

Skeletal Muscle Cell Models:

In vitro studies using skeletal muscle cell lines have revealed that FGF19 can promote muscle cell growth and function, suggesting a role in combating sarcopenia.[1]

Quantitative Data from In Vitro Studies

| Cell Line/Primary Cell | Intervention | Key Quantitative Outcomes | Reference(s) |

| Rat Hepatocytes | FGF19 treatment | Reduced gene expression of Fas, Scd1, and Acc2 | [1] |

| 3T3-L1 Adipocytes | FGF19 administration | Activation of FGFR1-β-Klotho complex and increased glucose uptake | [1][9] |

| Hepatocellular Carcinoma (HCC) Cells | FGF19 treatment | Increased cell proliferation | [10] |

FGF19 Signaling Pathways

FGF19 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs) in a complex with the co-receptor β-Klotho.[11][12][13] This interaction triggers the dimerization and autophosphorylation of the FGFRs, initiating a cascade of downstream signaling events.

The primary receptor for FGF19 in the liver is FGFR4, and the FGF19-FGFR4 axis is central to the regulation of bile acid synthesis.[1][14] Upon binding, this complex activates several intracellular pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][15]

Interestingly, many of the metabolic benefits of FGF19, such as improved glucose homeostasis, appear to be mediated independently of FGFR4, likely through FGFR1c in adipose and other tissues.[9][14][16]

Below are diagrams illustrating the key signaling pathways of FGF19.

Caption: FGF19 Signaling Cascade.

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are outlines for key experiments cited in FGF19 literature.

In Vivo: Administration of Recombinant FGF19 to DIO Mice

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

Treatment Groups:

-

Vehicle control (e.g., phosphate-buffered saline).

-

Recombinant FGF19 (dose can range, e.g., 0.1-1.0 mg/kg/day).

-

-

Administration: Continuous subcutaneous infusion via osmotic mini-pumps for a duration of 7-28 days.

-

Metabolic Phenotyping:

-

Body Weight and Composition: Measured daily or weekly. Body composition (fat and lean mass) can be assessed by DEXA or MRI at the beginning and end of the study.

-

Food Intake: Measured daily.

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are typically performed near the end of the treatment period.

-

Serum Analysis: Blood is collected at sacrifice for measurement of glucose, insulin, triglycerides, cholesterol, and FGF19 levels.

-

-

Tissue Analysis:

-

Liver, white adipose tissue (WAT), brown adipose tissue (BAT), and skeletal muscle are harvested.

-

Gene Expression: RNA is extracted for qPCR analysis of genes involved in metabolism (e.g., Cyp7a1, Scd1, Fas) and thermogenesis (e.g., Ucp1).

-

Histology: Tissues are fixed for H&E staining to assess lipid accumulation (steatosis) in the liver and adipocyte size.

-

In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes over approximately 8-10 days using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Transfection/Transduction (if necessary): To study the role of specific receptors, cells can be engineered to overexpress or knockdown proteins like β-Klotho or specific FGFRs.

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.

-

FGF19 Treatment: Cells are treated with varying concentrations of recombinant FGF19 for a specified time (e.g., 30 minutes to 24 hours). A positive control, such as insulin, is typically included.

-

Glucose Uptake Measurement:

-

A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the cells for a short incubation period (e.g., 10 minutes).

-

The reaction is stopped by washing the cells with ice-cold PBS.

-

Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: Glucose uptake is normalized to total protein content and expressed as a fold change over the untreated control.

Conclusion

The study of FGF19 function through a combination of in vivo and in vitro models has been profoundly insightful, revealing its significant potential as a therapeutic agent for metabolic disorders. Transgenic and knockout mouse models have defined its physiological roles, while the administration of recombinant FGF19 has demonstrated its pharmacological efficacy. Complementary in vitro studies have unraveled the underlying molecular mechanisms and signaling pathways. This guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data for comparative analysis, and high-level protocols to guide future investigations into the complex and promising biology of FGF19.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The role of FGF19 in metabolic regulation: insights from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 5. Transgenic mice expressing human fibroblast growth factor-19 display increased metabolic rate and decreased adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A Mouse Model of Hepatocellular Carcinoma: Ectopic Expression of Fibroblast Growth Factor 19 in Skeletal Muscle of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological and pharmacological functions of the FGF19- and FGF21-coreceptor beta klotho | Semantic Scholar [semanticscholar.org]

- 13. Biological and pharmacological functions of the FGF19- and FGF21-coreceptor beta klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]

- 15. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual actions of fibroblast growth factor 19 on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the FGF19/FGFR4 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor 19 (FGF19) and its primary receptor, fibroblast growth factor receptor 4 (FGFR4), form a critical signaling axis with diverse physiological and pathological roles. This complex is a key regulator of bile acid synthesis, glucose and lipid metabolism, and cell proliferation. Aberrant signaling through the FGF19/FGFR4 pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the structural and functional characteristics of the FGF19/FGFR4 complex, detailed experimental methodologies for its study, and a summary of key quantitative data.

The FGF19/FGFR4/β-Klotho Ternary Complex

The canonical activation of FGFR4 by FGF19 is dependent on the presence of the single-pass transmembrane co-receptor, β-Klotho. β-Klotho forms a constitutive complex with FGFR4 on the cell surface, and this association is a prerequisite for high-affinity binding of FGF19. The formation of the FGF19/FGFR4/β-Klotho ternary complex induces a conformational change in FGFR4, leading to its dimerization and the subsequent activation of its intracellular tyrosine kinase domain through trans-autophosphorylation.

Structural Insights

The structural elucidation of the components of the FGF19/FGFR4 signaling complex has been crucial in understanding its mechanism of action and for designing targeted therapies.

Table 1: Structural Resolution Data

| Component/Complex | Method | Resolution (Å) | PDB ID |

| Human FGF19 | X-ray Crystallography | 1.3 | Not specified in search results |

| Human FGFR4 Kinase Domain with LY2874455 | X-ray Crystallography | 2.35 | 4XCU |

| FGF23-FGFR4-αKlotho-HS Complex | Cryo-Electron Microscopy | 3.03 | 7YSW |

Note: The resolution of the full FGF19/FGFR4/β-Klotho complex has not been explicitly found in the provided search results. The table includes the resolution of individual components or closely related complexes.

Binding Affinities

The interactions between FGF19, FGFR4, and β-Klotho are characterized by specific binding affinities, which have been quantified using techniques such as surface plasmon resonance (SPR) and radio-ligand binding assays.

Table 2: Binding Affinity Data (Kd)

| Interacting Molecules | Method | Dissociation Constant (Kd) |

| β-Klotho and FGFR4 | Surface Plasmon Resonance | 84 nM |

| β-Klotho and FGFR4 | Surface Plasmon Resonance | 123 nM |

| FGF19 and FGFR1c-β-Klotho | Radio-ligand Binding Assay | 303 pM |

| FGF19 and FGFR4-β-Klotho | Radio-ligand Binding Assay | 778 pM |

FGF19/FGFR4 Signaling Pathway